8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Overview
Description
8-[[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione is an oxopurine.
Scientific Research Applications
Structural and Molecular Insights
The title compound, related to 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, exhibits a typical geometry with fused rings of the purine system being planar and inclined to each other at a minimal angle, indicating its stable structure which could be essential for its interaction with biological targets. The conformational details provided, such as the gauche-trans-gauche-gauche and trans-gauche-trans conformations, along with the chair conformation of the piperazine ring, are crucial for understanding how this compound and its derivatives might interact with enzymes, receptors, or other molecular targets in a biological context (Karczmarzyk et al., 1995).
Receptor Affinity and Pharmacological Evaluation
Studies on new 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents, including compounds structurally related to the queried compound, have shown significant receptor affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. These findings are critical in the development of potential psychotropic medications, showcasing the compounds' ability to exhibit anxiolytic and antidepressant properties, thus highlighting their therapeutic potential in treating psychological disorders (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
Research on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, compounds akin to the one , demonstrated notable cardiovascular activities. These include prophylactic antiarrhythmic activity and hypotensive effects, alongside weak affinity for alpha1- and alpha2-adrenoreceptors. Such findings suggest potential applications in cardiovascular disease treatment, emphasizing the importance of structural modifications to enhance therapeutic efficacy (Chłoń-Rzepa et al., 2004).
Antimicrobial Potential
Derivatives of the compound have been explored for their potential as inhibitors of Mycobacterium tuberculosis. The design focused on disrupting the biosynthesis of the peptidoglycan, thereby exerting antiproliferative effects. This research underscores the compound's role in the development of new antimicrobial agents, particularly against tuberculosis, highlighting a critical area of pharmaceutical research (Konduri et al., 2020).
Properties
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4/c1-17-7-4-5-8-18(17)15-31-20(26-22-21(31)24(33)28(3)25(34)27(22)2)16-29-10-12-30(13-11-29)23(32)19-9-6-14-35-19/h4-9,14H,10-13,15-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUYRLYPJGYXHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.